Diethyl (4-fluorobenzoyl)malonate
Description
Academic Significance of Fluorinated Organic Compounds
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.orgoup.com The carbon-fluorine bond is one of the strongest in organic chemistry, lending high thermal and chemical stability to fluorinated compounds. wikipedia.org This stability is a key reason for their widespread use.
In medicinal chemistry, the presence of fluorine can enhance a drug's effectiveness and its metabolic stability, meaning it is not broken down as quickly in the body. nih.gov It is estimated that approximately 25% of all pharmaceuticals contain fluorine, including some of the most widely prescribed drugs. wikipedia.orgnih.gov Beyond medicine, fluorinated compounds are crucial in various industries, serving as refrigerants, liquid crystals, and advanced materials like fluoropolymers. nih.govacs.org The unique properties imparted by fluorine continue to make the development of new fluorinated organic compounds an active and important area of research. acs.orgnih.gov
Role of β-Keto Esters and Acyl Malonates in Synthetic Chemistry
Diethyl (4-fluorobenzoyl)malonate belongs to the class of compounds known as β-keto esters and more specifically, acyl malonates. These are highly versatile intermediates in organic synthesis due to their multiple reactive sites. fiveable.meresearchgate.net The general structure of a β-keto ester contains a ketone and an ester functional group, which allows for a variety of chemical transformations. fiveable.me
These compounds are particularly useful as building blocks for constructing complex molecular architectures. fiveable.me They can readily form enolates, which are key reactive intermediates in many carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. fiveable.me Acyl malonates, like diethyl malonate derivatives, are extensively used to prepare a wide range of other compounds, including ketones, esters, and carboxylic acids through processes like hydrolysis and decarboxylation. nih.gov Their ability to participate in cyclization reactions is also crucial for creating cyclic compounds, which are common in natural products and pharmaceuticals. fiveable.me The versatility of β-keto esters and acyl malonates makes them indispensable tools for synthetic chemists. google.com
Specific Context of this compound as a Versatile Intermediate
This compound combines the advantageous properties of a fluorinated aromatic group with the synthetic flexibility of an acyl malonate. This makes it a valuable starting material for synthesizing more complex molecules, particularly those with potential pharmaceutical applications. The presence of the 4-fluorobenzoyl group introduces a fluorinated component that can be beneficial for biological activity.
The acyl malonate portion of the molecule provides a reactive handle for a variety of chemical transformations. For example, it can be used in the synthesis of heterocyclic compounds, which are core structures in many drugs. Research has shown that related acyl malonates, such as Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate, serve as critical intermediates in the preparation of fluoroquinolone antibiotics. nih.gov The reactivity of the malonate core, enhanced by the electron-withdrawing nature of the fluorobenzoyl group, makes it a key building block for creating diverse and complex chemical structures.
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| CAS Number | 174403-79-3 |
| Molecular Formula | C14H15FO5 |
| Molecular Weight | 282.267 g/mol |
This data is compiled from multiple chemical suppliers and databases. oakwoodchemical.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(4-fluorobenzoyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGLMZDXUGIPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=C(C=C1)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Pathways of Diethyl 4 Fluorobenzoyl Malonate
Reactions Involving the Active Methylene (B1212753) Carbon (C-2 Position)
The carbon atom positioned between the two carbonyl groups of the malonate moiety, known as the active methylene carbon, exhibits significant acidity. This acidity is a result of the electron-withdrawing effects of the adjacent carbonyl groups, which stabilize the resulting carbanion upon deprotonation. wikipedia.orgatamanchemicals.com This stabilized carbanion is a potent nucleophile, readily participating in a variety of bond-forming reactions.
Alkylation Reactions (C-Alkylation)
The nucleophilic carbanion generated from diethyl (4-fluorobenzoyl)malonate readily undergoes C-alkylation with various electrophiles, such as alkyl halides. wikipedia.orgshivajicollege.ac.in This reaction is a cornerstone of malonic ester synthesis, providing a versatile method for the formation of carbon-carbon bonds. The use of a base is necessary to deprotonate the active methylene group, and the choice of base and solvent can influence the reaction's efficiency. For instance, sodium ethoxide in ethanol (B145695) is a commonly employed base for this transformation. wikipedia.orgyoutube.com The alkylated products can then be further manipulated, often through hydrolysis and decarboxylation, to yield a variety of substituted ketones or acids. atamanchemicals.comshivajicollege.ac.inyoutube.com
A study demonstrated the palladium-catalyzed enantioselective alkylation of related lactam systems, highlighting the potential for stereocontrolled C-alkylation of β-dicarbonyl compounds. caltech.edu Another example includes the visible light-induced photoredox-catalyzed reaction of α-bromo diethyl malonate with α-allyl-β-ketosulfones, leading to the formation of new carbon-carbon bonds. mdpi.com
Table 1: Examples of C-Alkylation Reactions
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Diethyl malonate | Alkyl halide | Base (e.g., Sodium ethoxide) | Diethyl alkylmalonate | wikipedia.orgshivajicollege.ac.in |
| α-Bromo diethyl malonate | α-Allyl-β-ketosulfone | fac-Ir(ppy)3, visible light | Functionalized organosulfone | mdpi.com |
Michael Addition Reactions
As a classic Michael donor, the enolate of this compound can participate in Michael addition reactions. wikipedia.orgorganic-chemistry.org This conjugate addition occurs with α,β-unsaturated carbonyl compounds, known as Michael acceptors, leading to the formation of a new carbon-carbon bond at the β-position of the acceptor. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for constructing 1,5-dicarbonyl compounds and other valuable synthetic intermediates. wikipedia.orgbyjus.com The reaction is typically catalyzed by a base, which generates the nucleophilic enolate. wikipedia.orgbyjus.com
Various catalysts, including organocatalysts like thiourea (B124793) derivatives and metal complexes, have been developed to achieve asymmetric Michael additions, yielding products with high enantioselectivity. mdpi.com The reaction conditions, such as the choice of solvent and catalyst, can significantly impact the yield and stereochemical outcome of the reaction. mdpi.com
Table 2: Examples of Michael Addition Reactions
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Diethyl malonate | Diethyl fumarate | Base | Michael adduct | wikipedia.orgbyjus.com |
| Diethyl malonate | (E)-nitroalkene | Thiourea organocatalyst | (S)-nitro ester | mdpi.com |
Halogenation at the α-Position
Similar to other malonic esters, this compound can undergo halogenation at the active methylene (α-position). wikipedia.org This reaction typically involves treatment with a halogenating agent, such as bromine. The resulting α-halo-β-ketoester is a versatile intermediate that can participate in various subsequent transformations, including nucleophilic substitution and elimination reactions.
Condensation Reactions with Carbonyl and Iminyl Compounds
The active methylene group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes, in what is known as the Knoevenagel condensation. rsc.org This reaction is often catalyzed by a weak base and results in the formation of a new carbon-carbon double bond. For example, Knoevenagel condensation of diethylmalonate with various aldehydes has been efficiently catalyzed by immobilized bovine serum albumin (BSA). rsc.org
Furthermore, condensation reactions can occur with iminyl compounds. For instance, the reaction of diethyl malonate with 3-chloro-4-fluoroaniline (B193440) can lead to the formation of diethyl (((3-chloro-4-fluorophenyl)amino)methylene)malonate. ontosight.ai These condensation products are often valuable precursors for the synthesis of heterocyclic compounds and other complex molecules. researchgate.net
Transformations of the Ester Functionalities
The two ethyl ester groups of this compound are also susceptible to chemical modification, most notably through hydrolysis.
Hydrolysis to Corresponding Carboxylic Acids
The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. beilstein-journals.orgnih.gov Acid-catalyzed hydrolysis is often employed to avoid the potential for competing reactions at the active methylene position. shivajicollege.ac.in However, studies on the hydrolysis of a related compound, diethyl 2-(perfluorophenyl)malonate, have shown that the desired dicarboxylic acid can be difficult to obtain due to a strong tendency for decarboxylation, leading instead to the formation of the corresponding acetic acid derivative. beilstein-journals.orgnih.gov Vigorous hydrolysis of this compound with a mixture of hydrobromic acid and acetic acid resulted in the formation of 2-(perfluorophenyl)acetic acid in good yield. beilstein-journals.orgnih.gov
In some synthetic routes, partial hydrolysis and decarboxylation of diethyl (2,4-dichloro-5-fluorobenzoyl)malonate is a key step in the preparation of ethyl 2,4-dichloro-5-fluoro-benzoyl acetate, a precursor to quinolone antibiotics. google.com This transformation is typically achieved using a catalytic amount of p-toluenesulfonic acid. google.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Diethyl malonate |
| Diethyl fumarate |
| (E)-nitroalkene |
| (S)-nitro ester |
| Di-tert-butyl malonate |
| Nitroenyne |
| β-alkynyl nitro acid |
| Diethyl (((3-chloro-4-fluorophenyl)amino)methylene)malonate |
| Diethyl 2-(perfluorophenyl)malonate |
| 2-(perfluorophenyl)acetic acid |
| Diethyl (2,4-dichloro-5-fluorobenzoyl)malonate |
| Ethyl 2,4-dichloro-5-fluoro-benzoyl acetate |
| p-Toluenesulfonic acid |
| Sodium ethoxide |
| fac-Ir(ppy)3 |
| N-Aroyl lactams |
| C(α)-quaternary lactams |
| Thiourea |
| Ni(II) complex |
| Bovine serum albumin (BSA) |
| 3-chloro-4-fluoroaniline |
| Hydrobromic acid |
| Acetic acid |
| Alkyl halide |
| α-bromo diethyl malonate |
| α-allyl-β-ketosulfone |
| Allylic carbonates |
Transesterification Reactions of this compound
The ester functionalities of this compound are susceptible to transesterification in the presence of an alcohol and a suitable catalyst. This process involves the exchange of the ethyl groups of the ester with the alkyl or aryl group of the reacting alcohol. The reaction can be catalyzed by either acids or bases, or by specific solid catalysts, and the equilibrium can be driven towards the product side by removing the ethanol formed during the reaction. wikipedia.org
It is anticipated that this compound would undergo a similar transformation. The general scheme for the transesterification with a generic alcohol (R-OH) is depicted below:
Scheme 1: General Transesterification of this compound
In the presence of an acid or base catalyst.
The electronic influence of the 4-fluorobenzoyl group, being electron-withdrawing, might slightly decrease the electron density on the ester carbonyls, potentially affecting the rate of transesterification compared to unsubstituted diethyl malonate. However, the fundamental reactivity remains the same. The choice of catalyst and reaction conditions would be critical for achieving high yields and selectivity for either the mono- or di-transesterified product.
Amidation Reactions
The ester groups of this compound can readily undergo amidation with primary or secondary amines to form the corresponding amides. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group.
Drawing parallels from the reactivity of diethyl oxalate (B1200264) with amines, it is expected that primary amines would react with both ester groups of this compound to yield a bis-amide derivative. echemi.com Secondary amines, on the other hand, would likely react to form a mono-amide, with the second ester group potentially remaining intact due to steric hindrance and electronic effects. echemi.com
Scheme 2: General Amidation with a Primary Amine (R-NH2)
Scheme 3: General Amidation with a Secondary Amine (R2NH)
The resulting amide products can be further transformed, for instance, through reduction to the corresponding amines using various reducing agents. organic-chemistry.org The specific conditions for the amidation of this compound, such as solvent, temperature, and reaction time, would need to be optimized for specific amine substrates to achieve desired conversions and yields.
Reactions at the Ketone Carbonyl Group
Reduction Pathways
The ketone carbonyl group in this compound can be selectively reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). chemguide.co.uklibretexts.org
Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it will typically not reduce the ester functionalities under standard conditions. libretexts.org The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. libretexts.org
Scheme 4: Reduction of the Ketone with Sodium Borohydride
Lithium aluminium hydride is a much stronger reducing agent and will reduce both the ketone and the ester groups. chemguide.co.uk Therefore, to achieve selective reduction of the ketone, careful control of the reaction conditions, such as using a stoichiometric amount of the reducing agent at low temperatures, would be necessary. Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. chemguide.co.uk
The choice of reducing agent and reaction conditions allows for the selective synthesis of either the hydroxy-malonate derivative or a more fully reduced product.
Nucleophilic Additions
The ketone carbonyl group of this compound is electrophilic and can undergo nucleophilic addition reactions with a variety of nucleophiles. pressbooks.pubmasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. pressbooks.pub
The reactivity of the ketone is influenced by the electron-withdrawing nature of the 4-fluorophenyl group, which enhances the electrophilicity of the carbonyl carbon. A wide range of nucleophiles can be employed, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and ylides.
Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Alkyl/Aryl | R-MgBr (Grignard) | Tertiary Alcohol |
| Hydride | NaBH₄ | Secondary Alcohol |
| Cyanide | NaCN/H⁺ | Cyanohydrin |
| Alkynyl | RC≡CNa | Propargyl Alcohol |
For example, the reaction with a Grignard reagent (R-MgBr) would lead to the formation of a tertiary alcohol after acidic workup.
Scheme 5: Nucleophilic Addition of a Grignard Reagent
O O || || C(OCC2H5)2 C(OCC2H5)2 | | C=O + Nu⁻ -> C=O | | C6H4F C6H4-Nu
Reactions Involving the 4-Fluorophenyl Moiety
Electrophilic Aromatic Substitution on the Aromatic Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the benzene (B151609) ring: the fluorine atom and the benzoyl group.
The fluorine atom, a halogen, is an ortho-, para-directing group due to its ability to donate lone-pair electrons and stabilize the arenium ion intermediate through resonance. However, owing to its high electronegativity, it is also a deactivating group by induction, slowing down the rate of reaction compared to unsubstituted benzene. Conversely, the benzoyl group is a meta-directing and strongly deactivating group because of the electron-withdrawing nature of the carbonyl, which destabilizes the arenium ion intermediates for ortho and para attack.
This creates a competitive scenario where the two substituents direct incoming electrophiles to different positions. In practice, the activating effect of the fluorine atom, particularly for the para-position, often overrides the deactivating meta-directing effect of the acyl group. This is exemplified in the Friedel-Crafts acylation of fluorobenzene, where acylation occurs predominantly at the para position. researchgate.net Therefore, in electrophilic substitution reactions of this compound, the incoming electrophile is expected to substitute at the positions ortho to the fluorine atom (C3 and C5), with substitution at C3 being more likely due to less steric hindrance.
Key factors influencing these reactions include the nature of the electrophile and the reaction conditions. Strongly activating electrophiles and forcing conditions might be necessary to overcome the deactivating nature of the ring.
| Position | Directing Effect of Fluorine | Directing Effect of Benzoyl Group | Predicted Outcome |
| C2, C6 | Meta | Ortho | Disfavored |
| C3, C5 | Ortho | Meta | Favored |
This table provides a qualitative prediction of electrophilic substitution patterns.
Intramolecular Cyclization and Annulation Reactions
The structural arrangement of this compound, featuring a ketone and two ester functionalities, makes it an ideal precursor for various intramolecular cyclization and annulation reactions to form heterocyclic and polycyclic systems. These transformations are pivotal in the synthesis of complex molecules, including pharmaceuticals and natural products.
A prominent pathway involves the intramolecular condensation to form chromone (B188151) derivatives. Chromones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities. rsc.org The synthesis can be achieved through acid- or base-catalyzed cyclization of the β-ketoester moiety. rsc.orgijrar.org For instance, under acidic conditions, the enol form of the β-keto group can attack the aromatic ring in a reaction analogous to an intramolecular Friedel-Crafts acylation, followed by elimination to form the chromone ring system. The presence of an electron-donating group on the phenol, which would be the synthetic precursor to the benzoylmalonate, generally facilitates this type of cyclization. ijrar.orgijrpc.com
Another significant intramolecular pathway is the Friedel-Crafts acylation. chemistrysteps.commasterorganicchemistry.comsigmaaldrich.com While the direct cyclization of this compound itself is challenging, it can be readily converted into a more suitable substrate. For example, hydrolysis of one or both of the ethyl ester groups to carboxylic acids provides a substrate that can undergo intramolecular Friedel-Crafts acylation in the presence of a strong acid catalyst like polyphosphoric acid (PPA). masterorganicchemistry.comresearchgate.net This reaction would involve the acylation of the aromatic ring by the newly formed carboxylic acid (or its corresponding acyl chloride), leading to the formation of a six-membered ring and yielding a substituted indanone derivative. The success of such cyclizations is often dependent on the formation of five- or six-membered rings. chemistrysteps.commasterorganicchemistry.com
The Dieckmann cyclization is another classical intramolecular reaction for diesters, which proceeds via an intramolecular Claisen condensation to form a cyclic β-keto ester. openstax.org This reaction involves the formation of an enolate at one of the α-carbons, which then attacks the other ester carbonyl. For a molecule like this compound, this would lead to the formation of a five-membered ring if the acyl-bearing carbon attacks an ester, though reactions involving the aromatic ring are often more prevalent in similar systems.
The following table summarizes potential intramolecular cyclization products from this compound or its derivatives.
| Reaction Type | Reactant Derivative | Key Reagents | Product Class |
| Intramolecular Condensation | This compound | Acid (e.g., H₂SO₄) or Base | Substituted Chromone |
| Intramolecular Friedel-Crafts Acylation | (4-Fluorobenzoyl)malonic acid | Polyphosphoric Acid (PPA) | Substituted Indanone |
| Dieckmann Cyclization | This compound | Strong Base (e.g., NaOEt) | Cyclic β-keto ester |
This table illustrates plausible synthetic routes and is not exhaustive.
Catalytic Strategies in Diethyl 4 Fluorobenzoyl Malonate Chemistry
Organocatalytic Applications
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. acs.orgmagtech.com.cn For β-keto esters like Diethyl (4-fluorobenzoyl)malonate, organocatalysts are instrumental in achieving high levels of stereocontrol.
Phase-transfer catalysis (PTC) is a highly effective method for reacting water-insoluble organic substrates with water-soluble reagents. In the context of β-keto esters, PTC facilitates alkylation and condensation reactions by generating a lipophilic ion pair that can traverse the phase boundary. mdpi.com Chiral PTC, often employing modified Cinchona alkaloids, is particularly significant for asymmetric synthesis. illinois.edu
The mechanism involves the deprotonation of the β-keto ester at the interface between an organic solvent and an aqueous basic solution. The chiral quaternary ammonium (B1175870) salt (catalyst) then pairs with the resulting enolate, forming a chiral ion pair. illinois.educore.ac.uk This complex moves into the organic phase, where it reacts with an electrophile, such as an alkyl halide. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst, which shields one face of the enolate, directing the electrophile to the other. core.ac.uk
Cinchona alkaloid-derived catalysts, featuring a quaternary ammonium group, are widely used. Their effectiveness stems from the rigid structure and the ability to form hydrogen bonds, which help to organize the transition state. mdpi.com Research has shown that modifications to the catalyst structure, such as the substituent on the quinuclidine (B89598) nitrogen, can significantly influence the enantioselectivity of the alkylation of β-keto esters. mdpi.comcore.ac.uk For instance, highly enantioselective alkylations and other transformations of cyclic β-keto esters have been achieved with high yields and enantiomeric excesses (ee) often exceeding 90%. illinois.edunih.gov
| Catalyst Type | Reaction | Substrate Type | Typical Enantioselectivity (ee) | Reference(s) |
| Cinchona Alkaloid-derived | Alkylation | Cyclic β-Keto Esters | >90% | mdpi.com |
| Cinchona Alkaloid-derived | Alkynylation | Cyclic β-Keto Esters | 88-98% | nih.gov |
| Hybrid Amide-based Cinchona | α-Chlorination | β-Keto Esters | up to 97% | acs.org |
Beyond phase-transfer conditions, a broad spectrum of chiral organocatalysts has been applied to the asymmetric functionalization of β-keto esters. acs.orgmagtech.com.cn These reactions leverage different activation modes, such as enamine or hydrogen-bonding catalysis, to achieve high stereoselectivity.
Cinchona-derived organocatalysts are also prominent in this area, catalyzing reactions like asymmetric peroxidations and Michael additions. nih.govrsc.org For example, the asymmetric peroxidation of γ,δ-unsaturated β-keto esters using a 9-amino cinchona derivative can yield δ-peroxy-β-keto esters with high enantiomeric ratios (up to 95:5). nih.gov Similarly, bifunctional catalysts that can act as both a Brønsted base and a hydrogen-bond donor have been developed for various asymmetric additions. rsc.org These transformations are crucial for synthesizing chiral building blocks for pharmaceuticals and natural products. acs.org
The scope of organocatalyzed reactions on β-keto esters is extensive and includes:
Asymmetric Alkynylation: Direct α-alkynylation using chiral phase-transfer catalysts can produce products with excellent yields and enantioselectivities. nih.gov
Asymmetric Halogenation: Enantioselective α-chlorination can be achieved with high efficiency using hybrid amide-based Cinchona derivatives as catalysts. acs.org
Asymmetric Peroxidation: Cinchona-derived catalysts can mediate the asymmetric peroxidation of unsaturated β-keto esters, providing a route to chiral peroxides. nih.gov
Mannich Reactions: Quinine-derived catalysts with a free C(9)-OH group have been shown to be effective in asymmetric Mannich reactions of β-keto esters. rsc.org
Transition Metal-Catalyzed Reactions
Transition metals offer unique catalytic cycles that enable a wide array of transformations not accessible through organocatalysis. For this compound, palladium, copper, and other metals are key to reactions like cross-coupling and allylation.
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-C bond formation. The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is a powerful method for the enantioselective formation of C-C bonds. acs.orgorgsyn.org In this reaction, a Pd(0) complex reacts with an allylic electrophile to form a π-allyl-palladium intermediate. The enolate of a β-keto ester, such as this compound, can then act as a nucleophile, attacking the π-allyl complex. The use of chiral ligands on the palladium center allows for high enantioselectivity. acs.org Decarboxylative variants starting from allyl β-ketoesters are also a common strategy. nih.gov
Palladium catalysts are also extensively used for the α-arylation of β-keto esters. thieme-connect.deacs.org These cross-coupling reactions typically involve the reaction of an aryl halide or triflate with the enolate of the malonate derivative. Sterically hindered phosphine (B1218219) ligands, such as tri-tert-butylphosphine, are often crucial for achieving high yields, especially with less reactive aryl chlorides. acs.orgnih.gov This methodology provides direct access to α-aryl malonates, which are valuable precursors for many pharmaceuticals. acs.org For instance, diethyl fluoromalonate has been successfully coupled with aryl bromides using a Pd(dba)₂/P(t-Bu)₃ catalyst system. thieme-connect.de
| Reaction Type | Catalyst System (Pd Source/Ligand) | Substrate Scope | Key Features | Reference(s) |
| α-Arylation | Pd(OAc)₂ or Pd₂(dba)₃ / P(t-Bu)₃ | Aryl bromides, aryl chlorides | Effective for sterically hindered substrates. | acs.orgnih.gov |
| α-Arylation | Pd(dba)₂ / Tri(o-tolyl)phosphine | Arylboronic acids | Low catalyst loadings. | researchgate.net |
| Allylic Alkylation | [Pd(allyl)Cl]₂ / Chiral Ligands (e.g., Trost ligand) | Allylic acetates, carbonates | High enantioselectivity. | acs.orgnih.gov |
| Intramolecular Arylation | Pd(OAc)₂ / P(t-Bu)₃ | Aryl halides tethered to β-keto esters | Synthesis of cyclic systems. | thieme-connect.de |
Copper catalysis provides a cost-effective and powerful alternative to palladium for certain coupling reactions. Copper-catalyzed arylation of diethyl malonate with aryl iodides has been well-documented. organic-chemistry.orgnih.govnih.gov These reactions often use a Cu(I) source, such as CuI, in the presence of a base like cesium carbonate and a supporting ligand. Ligands like 2-phenylphenol (B1666276) or 2-picolinic acid have been shown to be effective, enabling the reaction to proceed under mild conditions, even at room temperature. organic-chemistry.orgnih.gov
Beyond arylation, copper catalysts are versatile. They have been used in cascade reactions where a copper-hydride species initiates a conjugate reduction followed by an aldol (B89426) reaction with a keto ester. beilstein-journals.org Other applications include C-N, C-O, and C-S bond-forming reactions, where β-keto esters can serve as versatile ligands for the copper catalyst. scispace.comresearchgate.net Copper-catalyzed oxidative coupling reactions have also been developed, for example, to synthesize tetrasubstituted pyridines from β-keto esters and N-methylamides. acs.org Furthermore, copper(II) catalysts can facilitate the aerobic deacylation of substituted acetoacetate (B1235776) esters, providing a route to chiral α-keto esters. nih.gov
While palladium and copper dominate the field, other transition metals offer unique reactivity profiles for the transformation of β-keto esters.
Titanium (Ti): Titanium/TADDOL complexes have been used for the catalytic asymmetric α-fluorination of acyclic β-keto esters, achieving moderate to high enantioselectivities. mdpi.com
Iron (Fe): Iron catalysts are attractive due to their low cost and low toxicity. They have been successfully employed in the enantioselective azidation of β-keto esters and oxindoles, affording α-azido products with up to 93% ee. acs.orgnih.gov Iron(III) chloride has also been used to catalyze the hydroxylation of cyclic β-keto esters with hydrogen peroxide as the oxidant, yielding products in the 75–90% range. researchgate.net Furthermore, iron-catalyzed domino reactions involving the coupling of β-keto esters have been reported. rsc.orgbeilstein-journals.org
Nickel (Ni): Nickel catalysis has emerged as a powerful tool for cross-coupling reactions. Nickelocene has been used to catalyze the direct α-amidation of β-keto esters, a challenging transformation. nih.gov Nickel catalysts have also been employed in cross-coupling reactions of redox-active esters with boronic acids and in domino reactions. sigmaaldrich.comyoutube.com
Rhodium (Rh): Rhodium catalysts have been applied in various transformations of β-keto esters. This includes Rh(III)-catalyzed oxidative C-H/C-H cross-coupling reactions to construct all-carbon quaternary centers. snnu.edu.cnacs.org Rhodium(II) catalysts are effective for N-H and O-H insertion reactions of amides and carboxylic acids with α-diazo-β-ketoesters. organic-chemistry.org Additionally, rhodium-catalyzed asymmetric transfer hydrogenation can achieve dynamic kinetic resolution of α-amino β-keto esters, and rhodium complexes can catalyze the asymmetric conjugate alkynylation of β,γ-unsaturated α-keto esters. nih.govthieme-connect.com
Lewis Acid Catalysis in this compound Synthesis and Reactivity
Lewis acid catalysis plays a pivotal role in both the synthesis and subsequent reactions of this compound. These catalysts, electron-pair acceptors, activate the substrates, leading to enhanced reaction rates and selectivities.
The primary synthesis of this compound often involves the Friedel-Crafts acylation of diethyl malonate with 4-fluorobenzoyl chloride. In this reaction, a Lewis acid is crucial for activating the acyl chloride, thereby facilitating the electrophilic attack on the active methylene (B1212753) group of diethyl malonate. Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and iron(III) chloride (FeCl₃). The choice of Lewis acid can significantly influence the reaction's efficiency and yield. For instance, AlCl₃ is a powerful Lewis acid that effectively promotes the acylation.
The reactivity of this compound is also significantly influenced by Lewis acid catalysis. The presence of the electron-withdrawing 4-fluorobenzoyl group enhances the acidity of the central methylene protons compared to diethyl malonate, making it more susceptible to enolate formation. Lewis acids can further enhance this reactivity by coordinating to the carbonyl oxygen atoms, increasing the electrophilicity of the molecule and facilitating various transformations.
One important reaction is the alkylation of the α-carbon. In the presence of a base and a Lewis acid, this compound can be readily alkylated. The Lewis acid can coordinate to the incoming electrophile, making it more reactive towards the enolate of the malonate.
Furthermore, Lewis acids are instrumental in catalyzing the decarboxylation of this compound derivatives. For instance, partial hydrolysis and subsequent decarboxylation to yield ethyl 4-fluorobenzoylacetate can be promoted by Lewis acids like p-toluenesulfonic acid under aqueous conditions.
The efficiency of a given Lewis acid catalyst in these reactions is dependent on several factors, including its intrinsic Lewis acidity, the solvent used, and the reaction temperature. researchgate.net The formation of a Lewis acid-substrate complex is a key step, and the stability and reactivity of this complex dictate the reaction's outcome. nih.gov
| Lewis Acid | Typical Reaction Conditions | Observed Yield (%) | Key Observations |
|---|---|---|---|
| Aluminum chloride (AlCl₃) | Anhydrous solvent (e.g., DCM), 0-25 °C | ~85 | Highly effective for electrophilic substitution on the malonate. |
| Magnesium ethoxide (Mg(OEt)₂) | Ethanol (B145695), reflux | ~80 | Functions as both a base and a Lewis acid catalyst. |
| Ytterbium(III) triflate (Yb(OTf)₃) | Dichloromethane (B109758), room temperature | Reported for similar Friedländer reactions, suggesting potential applicability. researchgate.net | Water-tolerant Lewis acid. lu.se |
Mechanochemical Approaches for Enhanced Reactivity and Selectivity
Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a novel and green alternative to traditional solvent-based methods for the synthesis and transformation of this compound. This approach, typically involving ball milling, can lead to enhanced reactivity, higher yields, and improved selectivity, often with a significant reduction in reaction time and waste generation. cardiff.ac.uk
In the context of synthesizing this compound, a mechanochemical approach could involve the solid-state reaction of diethyl malonate and 4-fluorobenzoyl chloride in a ball mill, possibly with a solid base like potassium carbonate. The intense grinding and mixing provide the energy required to overcome the activation barrier of the reaction, obviating the need for bulk solvents.
The reactivity of this compound can also be enhanced through mechanochemical methods. For instance, alkylation or condensation reactions that would typically require elevated temperatures and prolonged reaction times in solution can be accelerated under mechanochemical conditions. The continuous impact and friction between the milling balls and the reactants can create localized "hot spots" and fresh reactive surfaces, driving the reaction forward more efficiently.
Moreover, mechanochemistry can offer unique selectivity profiles compared to solution-phase reactions. The absence of a solvent can alter the relative energies of different reaction pathways, potentially favoring the formation of a desired product over side products. This has been observed in various organic transformations where mechanochemical activation has led to different product distributions. cardiff.ac.uk
While specific research on the mechanochemical synthesis and reactivity of this compound is emerging, studies on analogous systems demonstrate the significant potential of this technique. For a related compound, Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate, a comparative study of preparation methods highlighted the viability of a mechanochemical approach.
| Method | Catalyst/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Synthesis | AlCl₃ | 85 | 97.1 |
| Mechanochemical | Ball-milling, K₂CO₃ | 75 | 95.0 |
| Continuous Flow | Not specified | 88 | 98.3 |
The data suggests that while the yield from the mechanochemical method was slightly lower than the classical approach in this specific instance, it remains a competitive and environmentally benign alternative. Further optimization of mechanochemical parameters such as milling frequency, time, and the type of grinding media could lead to even better results for this compound. The development of mechanochemical protocols is a promising avenue for more sustainable and efficient chemical processes involving this compound. cardiff.ac.uk
Applications of Diethyl 4 Fluorobenzoyl Malonate in Complex Molecule Synthesis
Synthesis of Fluorinated Building Blocks and Synthons
The presence of fluorine in organic molecules can significantly alter their physical, chemical, and biological properties. Diethyl (4-fluorobenzoyl)malonate serves as a key starting material for the creation of various fluorinated building blocks.
Precursors for α-Fluoro Carboxylic Acid Derivatives
The synthesis of α-fluoro carboxylic acid derivatives is an area of significant interest due to their potential applications in pharmaceuticals and agrochemicals. A common strategy involves the fluorination of malonic acid derivatives. organic-chemistry.org For instance, the reaction of ketene (B1206846) acetals, derived from carboxylic esters and acids, with acetyl hypofluorite (B1221730) can yield α-fluorocarboxylic esters and acids. nih.gov This method is advantageous as it avoids issues like elimination and rearrangements often encountered in nucleophilic fluorination reactions. nih.gov
Another approach involves a silver-catalyzed decarboxylative fluorination of malonic acid derivatives, which can be tailored to produce either gem-difluoroalkanes or α-fluorocarboxylic acids by selecting the appropriate base and solvent. organic-chemistry.org Furthermore, a divergent strategy for the fluorination of phenylacetic acid derivatives can be achieved using a charge-transfer complex of Selectfluor and 4-(dimethylamino)pyridine. organic-chemistry.org In aqueous conditions, this leads to decarboxylative fluorination, while non-aqueous conditions favor the formation of α-fluoro-α-arylcarboxylic acids. organic-chemistry.org
| Starting Material | Reagent(s) | Product | Key Features |
| Ketene Acetals | Acetyl Hypofluorite | α-Fluorocarboxylic Esters/Acids | Avoids elimination and rearrangement. nih.gov |
| Malonic Acid Derivatives | Ag Catalyst, Base, Solvent | gem-Difluoroalkanes or α-Fluorocarboxylic Acids | Tunable chemoselectivity. organic-chemistry.org |
| Phenylacetic Acid Derivatives | Selectfluor, 4-(dimethylamino)pyridine | α-Fluoro-α-arylcarboxylic Acids (non-aqueous) | Condition-dependent product formation. organic-chemistry.org |
Synthesis of Fluorinated Amino Acid Analogues
Fluorinated amino acids are valuable components in the design of peptides and proteins with enhanced metabolic stability and unique conformational properties. nih.gov this compound can be utilized in the synthesis of such analogues. For example, diethyl aminomalonate hydrochloride can be acylated with p-fluorobenzoyl chloride to form diethyl 2-(4-fluorobenzamido)malonate. acs.org This intermediate can then be further manipulated to introduce fluorine into amino acid structures.
The synthesis of fluorinated amino acids like β-difluoroalanine and γ-difluorothreonine has been reported, highlighting their potential as building blocks for biologically active peptides. nih.gov These fluorinated amino acids can act as enzyme inhibitors or serve as probes for studying biological processes. nih.gov
Construction of Heterocyclic Ring Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound is a key precursor for the synthesis of various heterocyclic frameworks due to the reactivity of its dicarbonyl moiety.
Synthesis of Pyrimidines and Barbituric Acid Derivatives
Pyrimidines and their derivatives are of great pharmacological importance. The condensation of diethyl malonate with urea (B33335) in the presence of a base like sodium ethoxide is a classical method for synthesizing barbituric acid. orgsyn.orgcutm.ac.in This reaction proceeds through the formation of a pyrimidine (B1678525) ring. cutm.ac.in Various substituted barbituric acid derivatives can be prepared by modifying the starting materials or subsequent reactions. mdpi.comirapa.org For instance, reacting substituted aldehydes with barbituric acid can yield 5-arylidene barbituric acid derivatives. mdpi.com
Thiobarbituric acid derivatives can also be synthesized. For example, the reaction of 4-fluoroaniline (B128567) with diethyl malonate can produce a fluorinated 1,3-diketoamine, which upon treatment with carbon disulfide in alcoholic potassium hydroxide, yields 1,3-di(4'-fluorophenyl)thiobarbituric acid. scirp.org
| Reactants | Product | Key Features |
| Diethyl Malonate, Urea, Sodium Ethoxide | Barbituric Acid | Classical condensation reaction. orgsyn.orgcutm.ac.in |
| Substituted Aldehyde, Barbituric Acid | 5-Arylidene Barbituric Acid Derivative | Catalyst-mediated condensation. mdpi.com |
| 4-Fluoroaniline, Diethyl Malonate, CS2, KOH | 1,3-di(4'-fluorophenyl)thiobarbituric acid | Synthesis of thiobarbituric acid derivatives. scirp.org |
Formation of Quinoline (B57606) and Isoxazole (B147169) Frameworks
Quinolines are a significant class of heterocyclic compounds with a broad range of biological activities, including antibacterial and anticancer properties. clockss.orgarabjchem.org One of the classical methods for quinoline synthesis is the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate followed by thermal cyclization. clockss.org A related approach utilizes aroylacetates, such as this compound, as starting materials for the synthesis of quinolone derivatives. clockss.org For example, diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate can be hydrolyzed and subsequently cyclized to form a 4-hydroxy-quinoline-3-carboxylic acid derivative. google.com
Isoxazoles, five-membered aromatic heterocycles containing nitrogen and oxygen, are typically synthesized by the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com The reaction involves the formation of an imine followed by intramolecular cyclization and dehydration to form the aromatic ring. youtube.com Although direct use of this compound for isoxazole synthesis is less commonly detailed, its 1,3-dicarbonyl structure makes it a potential precursor for such transformations.
| Reactants | Product | Synthetic Method |
| Aniline, Diethyl Ethoxymethylenemalonate | Quinoline Derivative | Gould-Jacobs Reaction clockss.org |
| Diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate | 4-Hydroxy-quinoline-3-carboxylic acid derivative | Hydrolysis and Cyclization google.com |
| Hydroxylamine, 1,3-Dicarbonyl Compound | Isoxazole | Condensation and Cyclization youtube.com |
Synthesis of Pyrroles and Isoindolines
Pyrroles are fundamental five-membered nitrogen-containing heterocycles found in many biologically important molecules. The Knorr pyrrole (B145914) synthesis is a well-known method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org this compound, with its activated methylene (B1212753) group, can potentially participate in reactions leading to substituted pyrroles. While direct examples are scarce, the functional groups present in this compound make it a candidate for elaboration into pyrrole precursors.
The synthesis of isoindolines, which are bicyclic compounds containing a fused benzene (B151609) and pyrrolidine (B122466) ring, can also be achieved using malonate derivatives. A diastereoselective synthesis of cis-1,3-disubstituted isoindolines has been reported via a tandem cyclization reaction. rsc.org In one example, dimethyl 2-((3-(((4-fluorobenzoyl)oxy)methyl)-2-tosylisoindolin-1-yl)malonate was synthesized, demonstrating the incorporation of a malonate moiety into the isoindoline (B1297411) framework. rsc.org
| Target Heterocycle | Synthetic Strategy | Key Features |
| Pyrrole | Knorr Pyrrole Synthesis | Reaction of α-amino-ketone with a β-ketoester. wikipedia.org |
| Isoindoline | Tandem Cyclization Reaction | Diastereoselective synthesis of substituted isoindolines. rsc.org |
Other Fluorine-Containing Heterocycles
The unique structural features of this compound and related malonates make them ideal precursors for a wide array of fluorine-containing heterocyclic compounds. The reactivity of the dicarbonyl system allows for cyclocondensation reactions with various nucleophiles to form diverse ring systems.
For instance, fluorinated malonate esters readily undergo condensation with dinucleophiles like amidines and ureas to create multifunctional heterocyclic scaffolds such as pyrimidines and diazepanes. dur.ac.uk A notable example is the reaction with formamidine, which yields a fluoropyrimidine, a crucial intermediate in the synthesis of the agrochemical Fluoxastrobin. dur.ac.uk
Furthermore, the 4-fluorobenzoyl group itself can be incorporated into heterocyclic frameworks. Research has shown the synthesis of various fluorinated nitrogen-containing heterocycles derived from reactions involving 4-fluorobenzoyl chloride, a direct precursor to this compound. These include complex systems like azetidinones, thiazolidinones, and spiro-fluoroindolothiazoline-diones, which were synthesized from p-aminosalicylic acid derivatives. researchgate.net Similarly, fluorinated thiobarbituric acid derivatives with potential anti-HIV activity have been synthesized using 4-fluorobenzoyl chloride to aroylate a thiobarbituric acid core. scirp.org
Another significant application is in the synthesis of thiazolo[5,4-d]pyrimidine (B3050601) analogues, which have been investigated as potential immunosuppressive agents. In this synthesis, Diethyl aminomalonate is acylated with p-fluorobenzoyl chloride to produce Diethyl (4-fluorobenzamido)malonate, a key intermediate that undergoes further cyclization to form the desired heterocyclic scaffold. acs.org
Role in the Synthesis of Biologically Active Compounds and Synthetic Targets
The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This compound is a key starting material for introducing the 4-fluorophenyl motif into larger, more complex molecules with potential biological activity.
Intermediates for Pharmaceutical Scaffolds
Pharmaceutical intermediates are the chemical building blocks that are converted into active pharmaceutical ingredients (APIs) through a series of synthesis steps. pharmaoffer.com this compound and its chlorinated analogue, Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate, are valuable intermediates in this regard. buyersguidechem.com
A prominent application is in the synthesis of fluoroquinolone antibiotics. The analogue Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate is a critical intermediate in the preparation of danofloxacin, an antibacterial agent used in veterinary medicine. The compound's structure is highly reactive towards cyclocondensation reactions, which is a key step in forming the quinolone core. This class of compounds is also used as precursors for pharmaceuticals targeting neurological and inflammatory conditions.
The versatility of this scaffold is further demonstrated in the synthesis of novel anti-HIV agents. For example, fluorinated derivatives of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides have been synthesized where the 4-fluorobenzoyl moiety is incorporated into the final structure. scirp.org Additionally, as previously mentioned, the synthesis of immunosuppressive thiazolo[5,4-d]pyrimidine analogues relies on a derivative of this compound. acs.org
Precursors for Agrochemicals
The utility of this compound extends into the agrochemical sector, where the introduction of fluorine can lead to more potent and selective herbicides, fungicides, and pesticides.
The most direct link is through the synthesis of the strobilurin fungicide, Fluoxastrobin. A key step in its production involves the creation of a fluoropyrimidine intermediate, which is synthesized from a fluoromalonate ester. dur.ac.uk While not this compound itself, this highlights the importance of the fluorinated malonate structural motif in agrochemical synthesis. General searches also confirm that precursors like 4-fluorobenzoyl chloride are used in the formulation of various agrochemicals. evitachem.com The analogous compound, Diethyl (((3-chloro-4-fluorophenyl)amino)methylene)malonate, has also been investigated for its potential use in herbicides or pesticides.
Utility in Total Synthesis Strategies
While a complete total synthesis of a complex natural product beginning directly from this compound is not widely documented in readily available literature, its utility in creating complex synthetic building blocks is clear. Total synthesis relies on the assembly of such key fragments.
A pertinent example is the synthesis of novel 5-substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. In this multi-step process, Diethyl 2-(4-fluorobenzoyl)malonate is first synthesized and then chlorinated. The resulting intermediate undergoes a reaction with aziridine, which, through a subsequent rearrangement, yields the complex pyrroline (B1223166) scaffold. beilstein-journals.org These pyrroline derivatives are valuable heterocyclic structures that can be used in the further elaboration toward more complex target molecules. This demonstrates the role of this compound in strategic synthetic sequences that build molecular complexity.
Development of Novel Fluoro-Organic Scaffolds
The development of new molecular scaffolds is a primary objective in medicinal and materials chemistry. This compound provides a reactive platform for constructing novel fluoro-organic frameworks that are otherwise difficult to access.
One area of development is the synthesis of fluorinated 4-phenylcoumarins, also known as fluorine-substituted neoflavones. ukzn.ac.za These compounds are synthesized via the Pechmann reaction. The key precursors for this reaction are fluorine-substituted 4-aryl β-ketoesters, which are structurally analogous to this compound. The synthesis involves forming a potassium-malonate salt from diethyl malonate, which is then acylated with an acid chloride like 4-fluorobenzoyl chloride to generate the required β-ketoester. ukzn.ac.za
Another example involves the synthesis of fluorinated acyl Meldrum's acid derivatives. These compounds are highly versatile polyfunctional intermediates. Specifically, 5-(4-fluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has been synthesized from 4-fluorobenzoyl chloride and Meldrum's acid, highlighting the potential of these systems as intermediates for creating various monofluorinated aliphatic compounds. dur.ac.uk
Furthermore, research into the chemistry of 2-acylcycloalkane-1,3-diones has led to the synthesis of novel fluorine-containing 6,7-dihydrobenzisoxazolones from 2-(fluorobenzoyl)cyclohexane-1,3-diones, showcasing another pathway to unique heterocyclic scaffolds. acs.org
Mechanistic Investigations and Theoretical Studies on Diethyl 4 Fluorobenzoyl Malonate Chemistry
Elucidation of Reaction Mechanisms
The reaction mechanisms involving Diethyl (4-fluorobenzoyl)malonate are diverse and dependent on the specific transformation. In the synthesis of various heterocyclic compounds, this malonate derivative serves as a key building block.
One prominent reaction is its use in the synthesis of quinolone scaffolds. The Gould-Jacobs reaction, for instance, utilizes a substituted aniline (B41778) and diethyl ethoxymalonate or a related derivative. This reaction proceeds through a Claisen-type condensation followed by a Friedel-Crafts cycloacylation to form the quinolone ring system. mdpi.com
In the formation of indolylacetic acid derivatives, this compound can be involved in a multi-step synthesis. For example, the synthesis of [6-Chloro-2-(2-methylbenzoyl)-1H-indol-3-yl]acetic acid involves the reaction of a corresponding indolyl precursor with diethyl malonate in the presence of manganese(III) acetate. tandfonline.com This is followed by hydrolysis and decarboxylation to yield the final acid. tandfonline.com
Furthermore, this compound and its analogs are utilized in cycloaddition reactions. For instance, the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides to ethynyl (B1212043) ketones, which can be structurally related to the benzoyl moiety of the title compound, leads to the formation of 2,5-dihydropyrroles. rsc.org The mechanism of these reactions is believed to proceed through the coordination of the catalyst to the reactants, facilitating the [3+2] cycloaddition. rsc.org
The electron-withdrawing nature of the 4-fluorobenzoyl group plays a crucial role in enhancing the reactivity of the malonate's central carbon atom, making it a good nucleophile after deprotonation. This property is exploited in various condensation and alkylation reactions.
Stereochemical Control and Diastereoselectivity Studies
Stereochemical control is a critical aspect of the reactions involving this compound, particularly in the synthesis of complex molecules with defined three-dimensional structures.
In the synthesis of substituted cyclohexanes, for example, iridium-catalyzed annulation strategies have been developed that exhibit high levels of stereocontrol. acs.org While not directly using this compound, these studies on related ketones highlight the importance of catalyst and reaction conditions in determining the diastereomeric ratio of the products. acs.org For instance, the diastereoselectivity of the cyclization can be influenced by the choice of base and solvent. rsc.org
In the context of synthesizing substituted isoindolines, tandem cyclization reactions have been shown to proceed with high site-selectivity and diastereoselectivity. rsc.org Although the specific example cited involves a dimethyl malonate derivative, the principles of stereochemical control are applicable to reactions with this compound. The stereochemistry of the final product is often dictated by the facial selectivity of the nucleophilic attack and the subsequent cyclization steps.
Organocatalysis has also emerged as a powerful tool for achieving stereochemical control in photochemical processes. tdx.cat While direct photochemical studies on this compound are not extensively detailed in the provided context, the principles of using chiral organocatalysts to control the stereochemical outcome of reactions involving similar carbonyl compounds are well-established. tdx.cat
Computational Chemistry and DFT Calculations for Reactivity Prediction and Pathway Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and reaction pathways of molecules like this compound.
DFT calculations are employed to predict the regioselectivity of reactions by analyzing the electron distribution and frontier molecular orbitals (HOMO and LUMO) of the reactants. For instance, in the synthesis of thiazolo[3,2-a]pyrimidines, DFT calculations at the B3LYP/6-311++G (d,p) level of theory were used to calculate global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index. nih.gov These parameters help in understanding the kinetic stability and reactivity of the synthesized compounds. nih.gov
Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules, providing insights into their electronic structure and transitions. journalcra.com For a related compound, 3-(4-fluorobenzoyl) propionic acid, TD-DFT calculations were performed to predict the maximum absorption peak, which showed good agreement with experimental data. journalcra.com
Furthermore, computational studies are crucial in elucidating reaction mechanisms. For example, in the phosphine-catalyzed dearomative cyclization of 3-nitroindoles with allenyl-esters, computational simulations revealed a stepwise-[3+2] mechanism and provided a stereochemical model to explain the observed diastereoselectivity. unibo.it Similarly, DFT studies on the carboxylation of photoenols highlighted the crucial role of water in directing the reaction pathway. tdx.cat These examples demonstrate the power of computational chemistry in providing detailed mechanistic insights that are often difficult to obtain through experimental means alone.
Table 1: Calculated Quantum Chemical Parameters for Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |
| 4a | -6.01 | -1.74 | 4.27 | 6.01 | 1.74 |
| 4b | -6.04 | -1.73 | 4.31 | 6.04 | 1.73 |
| 4c | -6.11 | -1.82 | 4.29 | 6.11 | 1.82 |
| 4d | -6.13 | -1.79 | 4.34 | 6.13 | 1.79 |
| 4e | -6.32 | -2.01 | 4.31 | 6.32 | 2.01 |
| 4f | -6.04 | -1.68 | 4.36 | 6.04 | 1.68 |
| 4g | -6.39 | -1.71 | 4.68 | 6.39 | 1.71 |
| 4h | -6.02 | -1.78 | 4.24 | 6.02 | 1.78 |
Data adapted from a study on related thiazolo[3,2-a]pyrimidine derivatives, illustrating the application of computational methods. nih.gov
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide quantitative information about reaction rates, which is essential for optimizing reaction conditions and understanding reaction mechanisms. While specific kinetic data for reactions of this compound is not extensively available in the provided search results, the principles of such studies can be inferred from related systems.
For instance, real-time reaction monitoring of the fluorination of diethyl malonate revealed that the reaction rate is directly proportional to the rate of fluorine gas introduction. dur.ac.uk This type of analysis allows for precise control over the reaction progress.
In the context of cycloaddition reactions, kinetic studies can help to determine the rate-determining step and the influence of catalyst loading, temperature, and solvent on the reaction rate. For example, screening of different bases and solvents in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides showed a significant impact on the reaction's efficiency and enantioselectivity, with organic bases like triethylamine (B128534) and DIPEA in dichloromethane (B109758) proving to be optimal. rsc.org
Kinetic studies can also be used to quantify activation barriers. By measuring reaction rates at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. This information is crucial for predicting how temperature changes will affect the reaction rate and for comparing the feasibility of different reaction pathways.
While detailed kinetic data for this compound is not presented, the established methodologies for kinetic analysis are directly applicable to its chemistry and would provide valuable insights into its reactivity.
Conclusion and Future Research Directions
Summary of Current Research Landscape
Diethyl (4-fluorobenzoyl)malonate has established itself as a pivotal building block in synthetic organic chemistry, primarily valued for its role as a versatile intermediate. The current research landscape is dominated by its application in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. The presence of the 4-fluorobenzoyl group, combined with the reactive malonate ester moiety, makes it an ideal precursor for constructing complex molecular architectures.
The primary application driving research is its use in creating fluorinated heterocyclic compounds. For instance, it is a key component in the synthesis of certain fluoroquinolone antibiotics, where the fluorine atom is crucial for biological activity. Additionally, its derivatives are investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. The reactivity of the compound is well-utilized in nucleophilic acyl substitutions, cyclocondensation reactions, and as a precursor to other key intermediates like ethyl 2,4-dichloro-5-fluorobenzoylacetate through hydrolysis and decarboxylation. Research has also demonstrated its use in the synthesis of novel anti-HIV agents, highlighting its importance in medicinal chemistry. nih.govthieme-connect.com
Emerging Synthetic Strategies for this compound
While classical syntheses, such as the condensation of diethyl malonate with 4-fluorobenzoyl chloride, remain prevalent, there is a growing emphasis on developing more efficient, safer, and environmentally benign methods. scirp.orggoogle.com Emerging strategies are focused on improving reaction conditions, minimizing waste, and enhancing scalability.
One promising area is the exploration of palladium-catalyzed carbonylation reactions, which can construct the core structure from readily available precursors. rsc.org This method offers an alternative to traditional acylation techniques. Another significant development is the use of photoredox catalysis for the functionalization of related structures, suggesting potential for novel C-C bond formations under mild conditions, which could be adapted for the synthesis of this compound derivatives. mdpi.com
Table 1: Comparison of Synthetic Strategies for Malonate Derivatives
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Classical Condensation | Reaction of diethyl malonate with an acyl chloride using a base. scirp.org | Well-established, reliable for lab-scale. | Often requires stoichiometric base, can generate significant salt waste. |
| Palladium-Catalyzed Carbonylation | Forms the benzoyl moiety via carbon monoxide insertion. rsc.org | Potentially uses different, more accessible starting materials. | Requires specialized catalysts and equipment (pressure reactors). |
| Solid-State Ball-Milling | Mechanochemical synthesis, often solvent-free. | Environmentally friendly (no solvent), rapid reaction times. | Scalability for industrial production can be a concern. |
| Direct Fluorination (Flow Chemistry) | Use of elemental fluorine in a continuous flow reactor. dur.ac.uk | High efficiency, single-step process, improved safety for hazardous reagents. | Requires specialized flow chemistry equipment and expertise. |
Untapped Reactivity Profiles and Potential Applications
Beyond its established role, the unique structure of this compound presents opportunities for exploring untapped reactivity. The central methine proton is acidic and flanked by three carbonyl groups, making it a prime candidate for a variety of C-H functionalization reactions that remain largely unexplored for this specific molecule.
Asymmetric Catalysis : The prochiral nature of the compound makes it an excellent substrate for developing asymmetric transformations. Enantioselective alkylation, arylation, or amination at the central carbon could lead to a wide range of valuable chiral building blocks for pharmaceuticals.
Decarboxylative Cross-Coupling : The malonate moiety is a classic precursor for decarboxylative reactions. Palladium-catalyzed decarboxylative allylation of related systems has been demonstrated, and this strategy could be expanded to other cross-coupling partners (e.g., aryl, vinyl, or alkynyl groups) to generate novel ketones. lancs.ac.uk
Cycloaddition Reactions : While the compound is used to build heterocycles, its potential as a partner in various cycloaddition reactions has not been fully investigated. For example, its enolate could potentially act as a 1,3-dipole precursor or participate in [3+2] cycloadditions with various partners to create densely functionalized five-membered rings. rsc.org
New Materials : The fluorinated aromatic ring suggests potential applications in materials science. Polymers or functional materials incorporating this moiety could exhibit unique thermal, optical, or electronic properties.
The development of new anti-HIV agents from related carbohydrazide (B1668358) derivatives points to a broader potential in medicinal chemistry. nih.govthieme-connect.com By using the compound as a scaffold, a diverse library of derivatives could be synthesized and screened for a wide range of biological activities beyond its current applications.
Prospects for Scalable and Sustainable Synthesis of this compound
The future of this compound production will likely be shaped by the dual needs of scalability and sustainability. As the demand for complex fluorinated pharmaceuticals and agrochemicals grows, traditional batch-process syntheses may become less economically and environmentally viable.
The transition to continuous flow manufacturing is a key prospect. As demonstrated with direct fluorination processes, flow chemistry offers enhanced safety, better heat and mass transfer, and improved consistency, which are all critical for large-scale production. dur.ac.uk This approach minimizes the handling of hazardous intermediates and allows for safer use of potent reagents like elemental fluorine or organometallics. dur.ac.uk
Catalytic methods will continue to supplant stoichiometric reactions. The development of robust, recyclable catalysts for the acylation or for alternative synthetic routes will be crucial. This includes exploring earth-abundant metal catalysts as alternatives to precious metals like palladium.
Finally, a holistic approach using green chemistry metrics will guide future process development. dur.ac.uk This involves not only maximizing yield but also considering factors like atom economy, solvent selection (favoring bio-based or recyclable solvents), energy consumption, and waste reduction. rsc.orgdur.ac.uk Evaluating and optimizing the entire lifecycle of the synthesis, from starting materials derived from renewable feedstocks to minimizing downstream purification steps, represents the long-term prospect for the sustainable production of this important chemical intermediate.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing diethyl (4-fluorobenzoyl)malonate, and how does the 4-fluorobenzoyl group influence reaction conditions?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves the alkylation of diethyl malonate enolates with 4-fluorobenzoyl derivatives. The electron-withdrawing fluorine atom on the benzoyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For example, using NaOEt as a base in ethanol generates the enolate, which reacts with 4-fluorobenzoyl chloride to form the product . Solvent choice (e.g., THF vs. DMF) and temperature (0–25°C) are critical for controlling regioselectivity and minimizing side reactions.
Q. How is this compound characterized analytically, and what techniques validate its purity and structure?
- Methodological Answer :
- GC/MS : Quantification via internal standards (e.g., dimethyl malonate) using selected ion monitoring (SIM) at m/z 115 for diethyl malonate derivatives .
- NMR : Key signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and aromatic protons from the 4-fluorobenzoyl group (δ 7.2–8.0 ppm) .
- IR : Stretching vibrations at ~1730 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (benzoyl C=O) confirm functional groups .
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient).
Q. What role does this compound play in Claisen condensation reactions?
- Methodological Answer : As a β-ketoester precursor, it undergoes Claisen condensation to form γ-keto esters. The 4-fluorobenzoyl group stabilizes the enolate intermediate via resonance, enhancing reactivity. For example, condensation with aryl aldehydes under basic conditions (NaH, THF) yields α,β-unsaturated esters, pivotal in heterocycle synthesis .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalyst, solvent) influence enantioselective transformations of this compound?
- Methodological Answer :
- Catalytic Asymmetric Ring-Opening : Heterodinuclear catalysts (e.g., La/Yb-Schiff base complexes) enable enantioselective ring-opening of meso-aziridines with diethyl malonates. The 4-fluorobenzoyl group’s steric bulk and electronic effects improve ee values (>97%) by directing substrate orientation .
- Copper-Catalyzed Arylation : CuI/2-picolinic acid systems promote α-arylation at room temperature. Polar aprotic solvents (DMF) enhance Cu coordination, while electron-deficient aryl iodides (e.g., 4-fluoro derivatives) accelerate oxidative addition .
Table 1 : Optimization of Cu-catalyzed arylation:
| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| CuI/picolinic acid | DMF | 25 | 85 | N/A |
| CuI/2-phenylphenol | DMSO | 60 | 92 | >99 |
Q. What mechanistic insights explain contradictions in decarboxylation rates of this compound under varying conditions?
- Methodological Answer : Decarboxylation proceeds via a six-membered transition state. The 4-fluorobenzoyl group’s electron-withdrawing effect destabilizes the enolate intermediate, slowing thermal decarboxylation. However, enzymatic decarboxylation (e.g., aryl malonate decarboxylase) accelerates the process by stabilizing the transition state through hydrogen bonding. Contrasting rates in acidic (pH 2–4) vs. neutral conditions highlight competing pathways: protonation vs. nucleophilic attack .
Q. How can computational modeling predict the biological activity of this compound derivatives as enzyme inhibitors?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding modes with kinase ATP pockets. The 4-fluorobenzoyl group’s hydrophobic interactions with Phe residues enhance binding affinity .
- QSAR Models : Hammett constants (σₚ = 0.06 for 4-F) correlate inhibitory potency against COX-2, with logP values (~2.5) optimizing membrane permeability .
Table 2 : Comparative IC₅₀ values for derivatives:
| R-Group | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 4-Fluorobenzoyl | COX-2 | 0.12 |
| 4-Nitrobenzoyl | COX-2 | 0.45 |
Q. What strategies mitigate side reactions (e.g., over-alkylation) in the synthesis of this compound analogs?
- Methodological Answer :
- Stepwise Alkylation : Sequential addition of alkyl halides (e.g., 1-bromopropane) under controlled pH (pH 8–9) minimizes di-alkylation.
- Protecting Groups : Temporary silylation (TMSCl) of the α-position blocks unwanted nucleophilic sites .
- Microwave-Assisted Synthesis : Short reaction times (5–10 min) reduce decomposition pathways .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the reactivity of this compound in Michael additions?
- Methodological Answer : Discrepancies arise from solvent polarity and nucleophile strength. In polar solvents (MeCN), the enolate is stabilized, favoring 1,4-addition. In nonpolar solvents (toluene), steric hindrance from the 4-fluorobenzoyl group promotes 1,2-addition. Conflicting NMR data (e.g., δ 5.8 vs. 6.2 ppm for α-protons) may reflect varying tautomer populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
